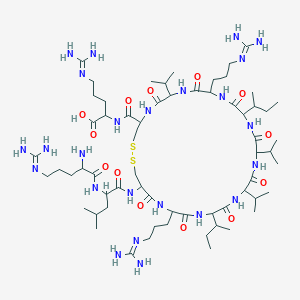

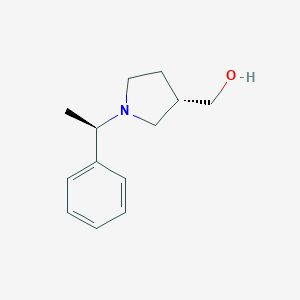

amine CAS No. 104338-26-3](/img/structure/B179824.png)

[2-(2-Methoxyphenyl)ethyl](methyl)amine

Overview

Description

The compound 2-(2-Methoxyphenyl)ethylamine is a chemical structure that can be synthesized through various methods. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis and properties of 2-(2-Methoxyphenyl)ethylamine.

Synthesis Analysis

The synthesis of related compounds often involves the condensation of amines with other chemical reagents. For instance, a protocol for synthesizing pyranone derivatives via ultrasound-mediated condensation of amine with dehydroacetic acid has been reported, which offers advantages such as simple work-up procedures, shorter reaction times, and higher yields . Additionally, the lipase-catalyzed kinetic resolution has been used to prepare enantiopure amines, with the rate of aminolysis being significantly enhanced by using ethyl methoxyacetate as an acylation reagent .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Methoxyphenyl)ethylamine can be characterized using techniques such as X-ray single crystal diffraction, infrared spectroscopy, and quantum chemical computational methods . These studies can reveal the presence of tautomeric forms and provide detailed information on molecular geometry, electrostatic potential, and vibrational frequencies.

Chemical Reactions Analysis

Chemical reactions involving methoxyphenyl)amine derivatives have been explored, such as the synthesis of O-silylurethanes, ureas, and formamides . The reactivity of these compounds can be influenced by the presence of methoxy groups and the specific arrangement of atoms within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-(2-Methoxyphenyl)ethylamine can be deduced from their synthesis and molecular structure. For example, the solubility, melting point, and reactivity can be influenced by the presence of methoxy groups and the overall molecular conformation . Theoretical and experimental studies can provide insights into the energetic behavior and dipole moment of these compounds .

Scientific Research Applications

Polymer Solar Cells

2-(2-Methoxyphenyl)ethylamine derivatives have been used in the domain of solar energy, particularly in the development of polymer solar cells. One study involved an amine-based, alcohol-soluble fullerene derivative applied as an acceptor and cathode interfacial material in polymer solar cells. The study highlighted that this amine-based fullerene could eliminate the multilayer device fabrication process, indicating its potential in simplifying solar cell manufacturing and enhancing electron mobility in nano-structured organic solar cells (Lv et al., 2014).

Chemical Synthesis and Corrosion Inhibition

In the field of chemical synthesis and material protection, derivatives of 2-(2-Methoxyphenyl)ethylamine, such as Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, have been synthesized and investigated for their corrosion inhibition efficiency on mild steel. These studies not only provide insights into the molecular structure and synthesis of these compounds but also highlight their practical applications in protecting metals from corrosion, which is critical in industrial settings (Djenane et al., 2019).

Drug Synthesis

In pharmaceutical chemistry, derivatives of 2-(2-Methoxyphenyl)ethylamine have been utilized in the synthesis of drugs. For instance, an asymmetric synthesis of (S)-levetiracetam was developed using a derivative of this compound as a chiral auxiliary. This showcases the role of 2-(2-Methoxyphenyl)ethylamine derivatives in the stereoselective synthesis of pharmaceuticals, contributing to the development of drugs with high purity and efficacy (Raju et al., 2014).

Safety and Hazards

properties

IUPAC Name |

2-(2-methoxyphenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-8-7-9-5-3-4-6-10(9)12-2/h3-6,11H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAUHTUMXIYKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517925 | |

| Record name | 2-(2-Methoxyphenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Methoxyphenyl)ethyl](methyl)amine | |

CAS RN |

104338-26-3 | |

| Record name | 2-(2-Methoxyphenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride](/img/structure/B179743.png)

![N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B179747.png)

![[3-(Aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B179751.png)